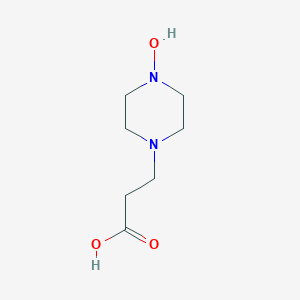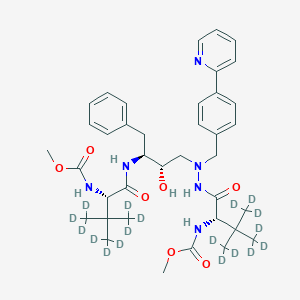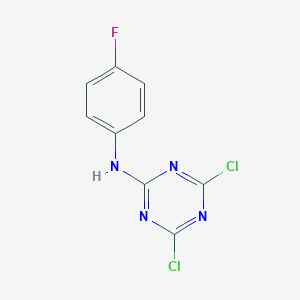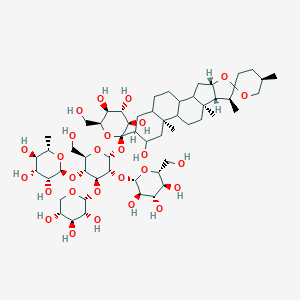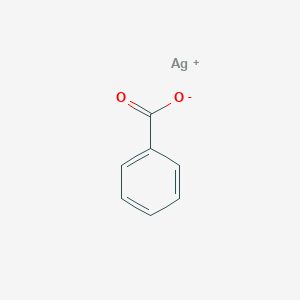
Cyclosporin, thr(2)-leu(5)-hiv(8)-leu(10)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclosporin, thr(2)-leu(5)-hiv(8)-leu(10)- is a cyclic polypeptide that was first isolated from the fungus Tolypocladium inflatum in 1971. It is a potent immunosuppressant that has been used in the treatment of various autoimmune diseases and in organ transplantation. Cyclosporin has been the subject of extensive scientific research, and its mechanism of action and biochemical and physiological effects have been well characterized.
作用機序
Cyclosporin works by inhibiting the activity of T cells, which are a type of immune cell that plays a key role in the immune response. Specifically, cyclosporin binds to a protein called cyclophilin, which is found inside T cells. This complex then inhibits an enzyme called calcineurin, which is required for the activation of T cells. This leads to a decrease in the production of cytokines, which are signaling molecules that play a key role in the immune response.
生化学的および生理学的効果
Cyclosporin has a number of biochemical and physiological effects. In addition to its immunosuppressive properties, cyclosporin has been shown to have anti-inflammatory effects. It has also been shown to inhibit the growth of certain cancer cells. However, cyclosporin can have negative effects on the kidneys, liver, and cardiovascular system, and long-term use can lead to an increased risk of infection and cancer.
実験室実験の利点と制限
Cyclosporin has a number of advantages and limitations for use in lab experiments. One advantage is its ability to specifically target T cells, which makes it a useful tool for studying the immune system. However, its immunosuppressive properties can also be a limitation, as it can interfere with the normal functioning of the immune system. In addition, the complex structure of cyclosporin can make it difficult to synthesize and purify, which can limit its availability for use in experiments.
将来の方向性
There are a number of future directions for research on cyclosporin. One area of research is the development of new immunosuppressive drugs that are more effective and have fewer side effects than cyclosporin. Another area of research is the study of the molecular mechanisms of immunosuppression, which could lead to the development of new treatments for autoimmune diseases and organ transplantation. Finally, there is a need for more research on the long-term effects of cyclosporin use, particularly in terms of its effects on the immune system and the risk of infection and cancer.
合成法
Cyclosporin is a complex molecule with a highly specific structure. The synthesis of cyclosporin is a challenging task that requires a multi-step process. The first step in the synthesis of cyclosporin involves the preparation of the cyclic peptide backbone. This is achieved by solid-phase peptide synthesis using protected amino acids. The side chains are then added using various chemical reactions, including esterification, amidation, and alkylation. The final product is purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
Cyclosporin has been extensively studied for its immunosuppressive properties. It has been used in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and Crohn's disease. Cyclosporin has also been used in organ transplantation to prevent rejection. In addition to its clinical applications, cyclosporin has been used in scientific research to study the immune system and the mechanisms of immunosuppression.
特性
CAS番号 |
138240-77-4 |
|---|---|
製品名 |
Cyclosporin, thr(2)-leu(5)-hiv(8)-leu(10)- |
分子式 |
C64H114N10O14 |
分子量 |
1247.6 g/mol |
IUPAC名 |
(3S,6S,9S,12S,18S,24S,27S,30S,33R)-18-[(1R)-1-hydroxyethyl]-21-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-3,7,13,16,22,25,31-heptamethyl-6,9,12,27,30-pentakis(2-methylpropyl)-24,33-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C64H114N10O14/c1-25-26-27-41(16)53(77)52-58(81)68-50(43(18)75)61(84)69(19)33-49(76)70(20)46(30-36(6)7)56(79)66-44(28-34(2)3)59(82)71(21)47(31-37(8)9)55(78)65-42(17)64(87)88-54(40(14)15)63(86)72(22)48(32-38(10)11)57(80)67-45(29-35(4)5)60(83)73(23)51(39(12)13)62(85)74(52)24/h25-26,34-48,50-54,75,77H,27-33H2,1-24H3,(H,65,78)(H,66,79)(H,67,80)(H,68,81)/b26-25+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52?,53-,54-/m1/s1 |
InChIキー |
LIHJQIQNBOBQOY-JSGKDDSNSA-N |
異性体SMILES |
C/C=C/C[C@@H](C)[C@H](C1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)CC(C)C)C)C(C)C)C)CC(C)C)C)CC(C)C)CC(C)C)C)C)[C@@H](C)O)O |
SMILES |
CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)CC(C)C)C)C(C)C)C)CC(C)C)C)CC(C)C)CC(C)C)C)C)C(C)O)O |
正規SMILES |
CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)CC(C)C)C)C(C)C)C)CC(C)C)C)CC(C)C)CC(C)C)C)C)C(C)O)O |
同義語 |
2-Thr-5-Leu-8-Hiv-10-Leu-cyclosporin cyclosporin, Thr(2)-Leu(5)-Hiv(8)-Leu(10)- cyclosporin, threonyl(2)-leucyl(5)-2-hydroxyisovalyl(8)-leucine(10)- SDZ 214-103 SDZ-214-103 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



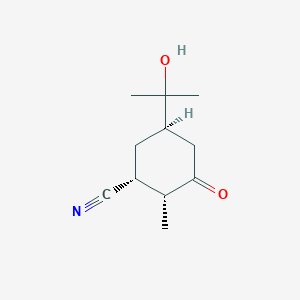
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)

